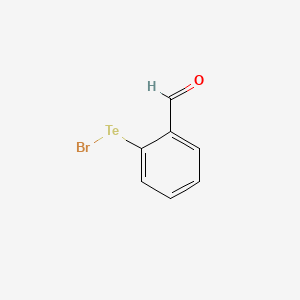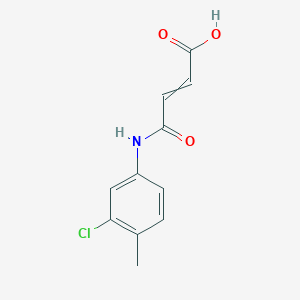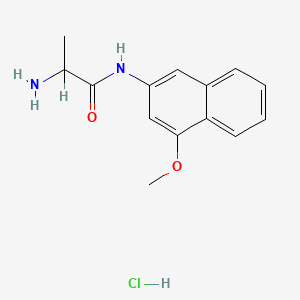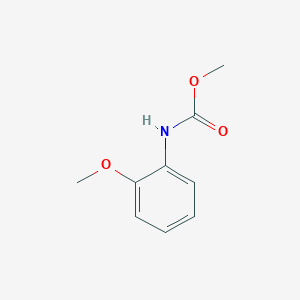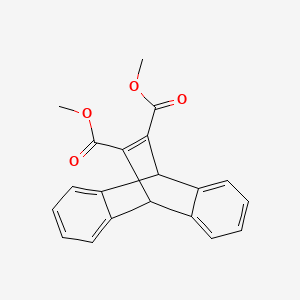![molecular formula C15H20N2O6 B11956978 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid CAS No. 78609-60-6](/img/structure/B11956978.png)
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amide, and benzyloxycarbonyl groups. Its unique stereochemistry, denoted by the (2S,3R) and (2S) configurations, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid typically involves several steps, starting from readily available starting materials. One common approach is the protection of amino acids followed by coupling reactions. For instance, the benzyloxycarbonyl (Cbz) group is often used to protect the amino group of the starting amino acid. The protected amino acid is then coupled with another amino acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of high-purity reagents and precise control of reaction parameters such as temperature, pH, and solvent composition is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzyloxycarbonyl group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like hydrogenation catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.
Applications De Recherche Scientifique
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-[((2S)-2-{[(methoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
- (2S,3R)-2-[((2S)-2-{[(ethoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is unique due to its benzyloxycarbonyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
78609-60-6 |
|---|---|
Formule moléculaire |
C15H20N2O6 |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-9(13(19)17-12(10(2)18)14(20)21)16-15(22)23-8-11-6-4-3-5-7-11/h3-7,9-10,12,18H,8H2,1-2H3,(H,16,22)(H,17,19)(H,20,21) |
Clé InChI |
ONSJKBWEYSPLAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)
